molecular formula C7H13NO2 B8701257 (3S)-3,5,5-trimethylmorpholin-2-one

(3S)-3,5,5-trimethylmorpholin-2-one

Cat. No.: B8701257
M. Wt: 143.18 g/mol
InChI Key: ZBBCNJMMSOJLTH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3,5,5-Trimethylmorpholin-2-one is a chiral morpholinone derivative of significant interest in advanced pharmaceutical and neuropharmacology research . As a key synthetic intermediate or scaffold, this compound is structurally related to metabolites of established pharmaceutical agents, making it a valuable building block for developing novel pharmacotherapies . Its core structure, featuring a stereospecific (S) configuration, is frequently explored in medicinal chemistry for its potential interactions with biological targets, particularly in the central nervous system . Researchers utilize this compound in the synthesis and study of ligands that target monoamine transporters or nicotinic acetylcholine receptors (nAChRs) . These applications are critical for investigating new approaches to central nervous system conditions. The morpholine and morpholinone core is a privileged structure in drug discovery due to favorable physicochemical properties . This compound is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3S)-3,5,5-trimethylmorpholin-2-one

InChI

InChI=1S/C7H13NO2/c1-5-6(9)10-4-7(2,3)8-5/h5,8H,4H2,1-3H3/t5-/m0/s1

InChI Key

ZBBCNJMMSOJLTH-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C(=O)OCC(N1)(C)C

Canonical SMILES

CC1C(=O)OCC(N1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity : Morpholin-2-one derivatives are less studied than morpholin-4-yl analogs but show promise as kinase inhibitors or protease modulators due to their balanced polarity.
  • Stability : The ketone in this compound may confer greater oxidative stability compared to hydroxyl-containing analogs.
  • Synthetic Challenges : Enantioselective synthesis of the 3S isomer requires advanced chiral auxiliaries or catalysts, as seen in aprepitant manufacturing () .

Preparation Methods

Triflate-Mediated Alkylation and Cyclization

The most widely reported method involves a two-step sequence starting from methyl (R)-(+)-lactate (13), as detailed in patent literature and peer-reviewed studies.

Step 1: Synthesis of Triflate Intermediate (14)

Methyl (R)-(+)-lactate (13) is treated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2,6-lutidine at 0°C to form methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate (14). This step activates the hydroxyl group for subsequent nucleophilic displacement.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → gradual warming to room temperature

  • Yield: 77%

Step 2: Alkylation and Cyclization to (3S)-3,5,5-Trimethylmorpholin-2-One (15)

The triflate intermediate (14) undergoes alkylation with 2-amino-2-methyl-1-propanol under controlled conditions, followed by spontaneous cyclization to yield the target compound.

Optimized Protocol :

  • Alkylation : Conducted at −40°C for 2 hours, then stirred overnight at room temperature.

  • Cyclization : Facilitated by intramolecular nucleophilic attack of the amine on the ester carbonyl.

  • Workup : Aqueous extraction and purification via column chromatography (silica gel, ethyl acetate/hexanes).

  • Yield : 63% overall from methyl (R)-(+)-lactate.

Critical Stereochemical Considerations :

  • The (3S) configuration is inherited directly from the (R)-lactate starting material, ensuring enantiomeric purity.

  • Cyclization proceeds via a chair-like transition state, favoring the thermodynamically stable morpholin-2-one ring.

Alternative Approaches and Modifications

While the triflate-mediated route dominates, variations have been explored to improve efficiency or adapt to substrate availability.

Process Optimization and Challenges

Yield Enhancement Strategies

  • Temperature Control : Maintaining subzero temperatures during alkylation minimizes side reactions (e.g., ester hydrolysis).

  • Purification : Silica gel chromatography remains standard, though recrystallization from ethanol/water mixtures has been attempted for scale-up.

Common Side Reactions

  • Ester Hydrolysis : Competing hydrolysis of the triflate intermediate can occur if moisture is present, necessitating anhydrous conditions.

  • Epimerization : Elevated temperatures during cyclization may lead to racemization, underscoring the need for strict thermal control.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Stereochemical Outcome
Triflate AlkylationMethyl (R)-(+)-lactateTf₂O, 2-amino-2-methyl-1-propanol63%(3S) configuration retained
Grignard AdditionPreformed morpholinoneArylmagnesium bromides32–98%Depends on Grignard reagent

Industrial and Pharmacological Relevance

This compound is critical for synthesizing hydroxybupropion , an active metabolite of the antidepressant bupropion . Its preparation method directly impacts the scalability and cost-effectiveness of downstream pharmaceuticals.

Q & A

What are the optimal synthetic routes for (3S)-3,5,5-trimethylmorpholin-2-one, and how do stereochemical considerations influence yield?

Basic Research Question
Synthesis of this compound typically involves multi-step protocols, including cyclization of substituted amines and ketones. Stereochemical control at the 3S position requires chiral auxiliaries or asymmetric catalysis. For example, enantioselective methods using palladium-catalyzed alkylation (as seen in morpholine derivatives in ) or enzymatic resolution may improve enantiomeric excess. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization. Analytical techniques like chiral HPLC or NMR with chiral shift reagents should validate stereopurity .

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